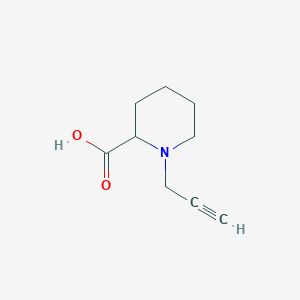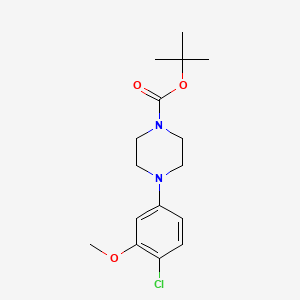![molecular formula C18H15N5OS B2752632 3-(4-Methoxyphenyl)-6-(pyridin-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 852376-83-1](/img/structure/B2752632.png)
3-(4-Methoxyphenyl)-6-(pyridin-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(4-Methoxyphenyl)-6-(pyridin-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine” is a complex organic molecule that contains several functional groups including a methoxyphenyl group, a pyridinyl group, a sulfanyl group, and a triazolopyridazine group . These groups are common in many pharmaceuticals and materials due to their diverse chemical properties .
Synthesis Analysis
While the exact synthesis of this compound is not available, similar compounds are often synthesized through a series of reactions including nucleophilic substitution, condensation, and cyclization . The starting materials could include 4-methoxyphenylboronic acid, 2-halopyridine, and a suitable 1,2,4-triazole .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the triazolopyridazine ring. The exact structure would need to be confirmed using spectroscopic techniques such as NMR, IR, and mass spectrometry .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the electron-donating methoxyphenyl group and the electron-withdrawing pyridinyl and triazolopyridazine groups. This could make the compound susceptible to electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar pyridinyl and methoxyphenyl groups could increase its solubility in polar solvents .科学的研究の応用
Antitubulin Agents
Compounds within the [1,2,4]triazolo[4,3-b]pyridazine family have been synthesized and evaluated for their antiproliferative activity against cancer cell lines, acting as potent antitubulin agents. These compounds have demonstrated the ability to disrupt tubulin microtubule dynamics, effectively inhibiting tubulin polymerization. This mechanism leads to cell cycle arrest, particularly at the G2/M phase in cancer cells, indicating their potential as anticancer agents (Qile Xu et al., 2016).
Heterocyclic Compound Synthesis
The synthesis and structural characterization of [1,2,4]triazolo[4,3-b]pyridazine derivatives have been reported, with insights into their chemical properties through density functional theory (DFT) calculations, Hirshfeld surface studies, and energy frameworks. These studies contribute to the understanding of the molecule's electronic structure and intermolecular interactions, offering a foundation for developing pharmaceuticals with enhanced efficacy (Hamdi Hamid Sallam et al., 2021).
Cardiovascular Agents
Research on [1,2,4]triazolo[1,5-a]pyrimidines, structurally related to [1,2,4]triazolo[4,3-b]pyridazines, highlights their potential in treating cardiovascular diseases. These compounds have shown significant coronary vasodilating and antihypertensive activities, suggesting the therapeutic relevance of this scaffold in designing new cardiovascular drugs (Y. Sato et al., 1980).
Anti-inflammatory and Antihistaminic Activities
Another research focus has been on the development of compounds with both anti-inflammatory and antihistaminic activities. Derivatives of [1,2,4]triazolo[4,3-b]pyridazines were found to inhibit eosinophil infiltration and demonstrate potent antihistaminic activity, indicating their potential use in treating allergic reactions and inflammation (M. Gyoten et al., 2003).
将来の方向性
特性
IUPAC Name |
3-(4-methoxyphenyl)-6-(pyridin-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5OS/c1-24-15-7-5-13(6-8-15)18-21-20-16-9-10-17(22-23(16)18)25-12-14-4-2-3-11-19-14/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWVQDMJVUDURKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxyphenyl)-6-(pyridin-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

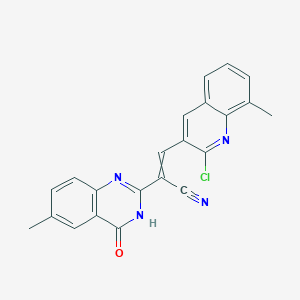
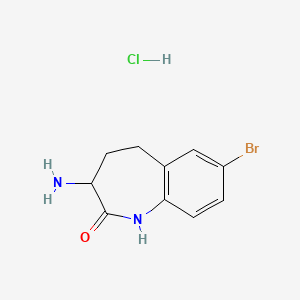
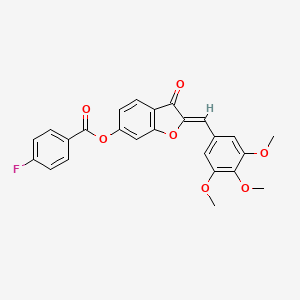
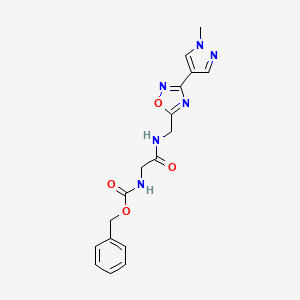
![2-((2-isopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2752558.png)
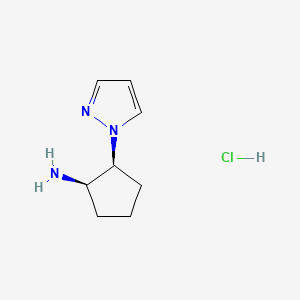
![7-[(2-Chlorophenyl)methylsulfanyl]-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidine](/img/structure/B2752563.png)
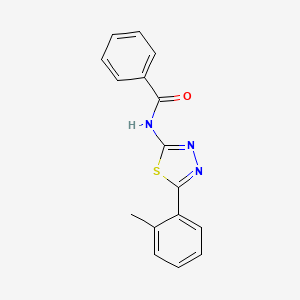
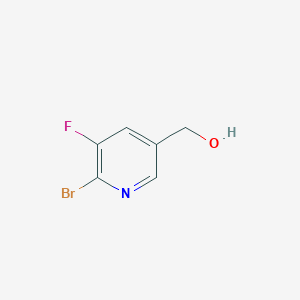
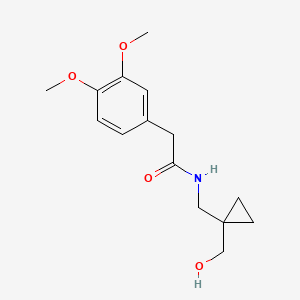
![2-[Bromo(difluoro)methyl]-4-(trifluoromethoxy)-1H-benzimidazole](/img/structure/B2752567.png)
![1-[2-(4-chlorophenyl)cyclopropyl]-1-ethanone O-benzyloxime](/img/structure/B2752568.png)
